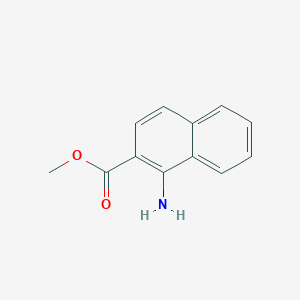
Methyl 1-aminonaphthalene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-aminonaphthalene-2-carboxylate: is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a methyl ester group at the second position and an amino group at the first position of the naphthalene ring
作用机制
Target of Action
Methyl 1-aminonaphthalene-2-carboxylate is a compound that has been found to have potential biological activity It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may have a similar mode of action.
Mode of Action
It is known that similar compounds can act as photolabile protective groups (ppgs), which can mask the chemical and biological activity of the protected group . By selecting the appropriate wavelength of light for irradiation, the target molecule can be accurately released and its performance can be restored . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
This is a key biochemical pathway necessary to provide carbon units required for critical processes, including nucleotide biosynthesis, epigenetic methylation, and cell redox-status regulation .
Pharmacokinetics
It’s worth noting that monoclonal antibodies, which are large molecule therapeutics like this compound, demonstrate complex pharmacokinetic behavior . They are primarily eliminated via catabolism to peptides and amino acids . This suggests that this compound may have similar ADME properties.
Result of Action
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that this compound may have similar effects.
Action Environment
It’s worth noting that the photoreactivity of similar compounds can be modified towards the release of acids or alcohols by introducing a methyl group in the reactive center . This suggests that the action of this compound may be influenced by environmental factors such as light exposure.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-aminonaphthalene-2-carboxylate typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 1-nitronaphthalene.
Reduction of 1-Nitronaphthalene: The nitro group in 1-nitronaphthalene is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 1-aminonaphthalene.
Esterification: The carboxylation of 1-aminonaphthalene is achieved by reacting it with methyl chloroformate in the presence of a base such as pyridine, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: Methyl 1-aminonaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Nitroso or nitro derivatives of this compound.
Reduction: Methyl 1-aminonaphthalene-2-methanol.
Substitution: Various N-substituted derivatives depending on the substituent used.
科学研究应用
Methyl 1-aminonaphthalene-2-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is utilized in the synthesis of organic materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme interactions and metabolic pathways.
相似化合物的比较
Methyl 1-hydroxynaphthalene-2-carboxylate: Similar structure but with a hydroxyl group instead of an amino group.
Methyl 1-nitronaphthalene-2-carboxylate: Contains a nitro group instead of an amino group.
Methyl 1-methylnaphthalene-2-carboxylate: Contains a methyl group instead of an amino group.
Uniqueness: Methyl 1-aminonaphthalene-2-carboxylate is unique due to the presence of both an amino group and a methyl ester group on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
methyl 1-aminonaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13/h2-7H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCNDQVTNMXQGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2C=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
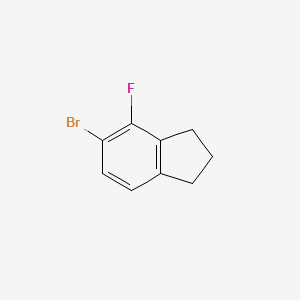
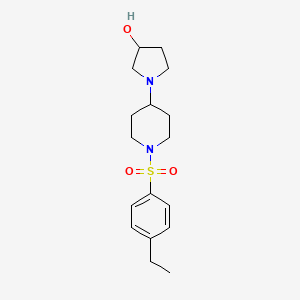
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2769259.png)
![5-((2-(diethylamino)ethyl)thio)-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2769264.png)
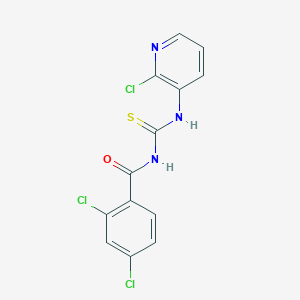
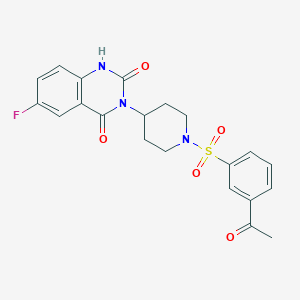
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2769267.png)
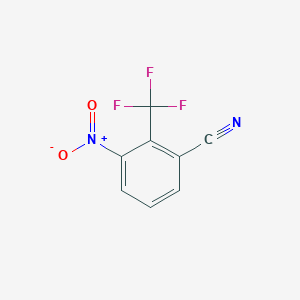

![Methyl 2-[1-(1,1-dioxothiolan-3-yl)-5-oxo-4H-pyrazol-3-yl]acetate](/img/structure/B2769272.png)
![Isopropyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2769273.png)

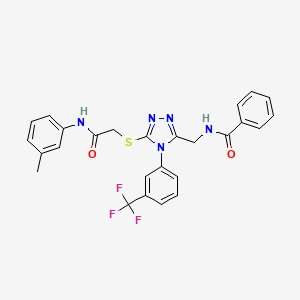
![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2769278.png)
